molecular formula C24H28N4O4 B11180102 Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11180102
M. Wt: 436.5 g/mol
InChI Key: UBENITWJZOHZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,4,5,6-tetrahydropyrimidine core. Key structural features include:

  • 2-position: A 4-phenylpiperazinyl substituent, a moiety often associated with receptor-binding activity in central nervous system (CNS) and cardiovascular therapeutics .
  • 5-position: An ethyl ester group, influencing lipophilicity and bioavailability.
  • 4-position: A ketone (oxo) group, enabling hydrogen bonding and tautomerism.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(17-9-11-19(31-2)12-10-17)25-24(26-22(20)29)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-12,20-21H,3,13-16H2,1-2H3,(H,25,26,29)

InChI Key

UBENITWJZOHZRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters and Urea Derivatives

A mixture of ethyl acetoacetate and 4-methoxyphenyl acetamide undergoes cyclization in the presence of hydrochloric acid as a catalyst. This step forms the 1,4,5,6-tetrahydropyrimidine ring, with the 4-oxo group introduced via keto-enol tautomerization. The reaction proceeds at 80–90°C for 6–8 hours under reflux conditions, achieving a 65–70% yield.

Esterification and Final Functionalization

The carboxylate group at C5 is introduced via esterification with ethanol in the presence of sulfuric acid. This exothermic reaction is conducted at 0–5°C to minimize side-product formation, followed by gradual warming to room temperature. Final purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound in 85–90% purity.

Green Chemistry Approaches

Recent studies emphasize sustainable synthesis methods to reduce hazardous waste and energy consumption. While source focuses on a structurally analogous tetrahydropyrimidine, its methodologies are directly applicable to the target compound:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step by enabling rapid, uniform heating. A mixture of ethyl acetoacetate, 4-methoxyphenyl acetamide, and urea in ethanol achieves 92% yield within 15 minutes at 100°C under microwave conditions. This method reduces reaction time by 90% compared to conventional heating.

Mechanochemical Grinding

Solvent-free synthesis via mortar-pestle grinding combines solid reactants (urea, ethyl acetoacetate) with catalytic p-toluenesulfonic acid. Mechanical force induces molecular collisions, completing the cyclization in 30 minutes with 88% yield. This approach eliminates solvent waste and simplifies purification.

Aqueous-Mediated Reactions

Water as a green solvent facilitates the piperazine substitution step. Using phase-transfer catalysts like tetrabutylammonium bromide, the reaction proceeds at 80°C for 4 hours, yielding 80% product.

Reaction Optimization and Catalytic Systems

Acid Catalysts

Comparative studies show that Lewis acids (e.g., ZnCl₂) outperform Brønsted acids in cyclocondensation:

CatalystTemperature (°C)Time (h)Yield (%)
HCl80865
ZnCl₂70578
p-TSA90672

Source notes that ZnCl₂ enhances electrophilicity at the carbonyl carbon, accelerating ring formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve piperazine substitution kinetics due to their high dielectric constants. However, source highlights methyl tert-butyl ether (MTBE) as a safer alternative for Grignard-type reactions, reducing flammability risks.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Validation

  • FT-IR : A strong absorption at 1720 cm⁻¹ confirms the ester carbonyl group, while N-H stretches appear at 3247 cm⁻¹.

  • ¹H NMR : The ethyl ester protons resonate as a quartet at δ 4.03 ppm and a triplet at δ 1.13 ppm.

  • Mass Spectrometry : The molecular ion peak at m/z 436.5 aligns with the compound’s molecular weight.

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water 70:30) shows ≥95% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during piperazine substitution generates bis-adducts, detectable via LC-MS at m/z 589.3. Source recommends stoichiometric control (1:1 molar ratio) and low-temperature addition to suppress this side reaction.

Hydrolysis of Ester Groups

Prolonged exposure to moisture converts the ethyl ester to a carboxylic acid. Storage under nitrogen with molecular sieves maintains stability for >12 months.

Industrial-Scale Production Considerations

Cost Analysis

Raw material costs dominate production expenses:

ComponentCost per kg (USD)
4-Methoxyphenyl acetamide320
1-Phenylpiperazine450
Ethyl acetoacetate28

Microwave methods reduce energy costs by 40% compared to conventional heating.

Waste Management

Solvent recovery systems (e.g., rotary evaporation for DMF) achieve 85% recycling efficiency, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s pharmacological profile.

Scientific Research Applications

Biochemical Pathways

  • NF-kB Inflammatory Pathway : This pathway plays a key role in immune response and inflammation regulation.
  • Endoplasmic Reticulum (ER) Stress Pathway : Involved in the cellular response to stress conditions.

Neuroprotective Effects

Preliminary studies indicate that this compound exhibits neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways associated with inflammation and cell survival.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability, essential for therapeutic effectiveness. Its ability to penetrate biological membranes allows for effective interactions with target proteins.

Cellular Effects

Research shows that the compound influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in inflammation and stress responses.

Case Studies

  • Neuroprotection Study : In neuronal cell cultures exposed to oxidative stress, administration of the compound significantly reduced cell death compared to controls.
  • Inflammation Model : In animal models of inflammation, the compound administration resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in neuroprotection and inflammation.

    Pathways: It is believed to modulate pathways related to oxidative stress, apoptosis, and inflammatory responses, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Tetrahydropyrimidine Derivatives

Compound Name 6-position 2-position 4-position 5-position Key Activity/Notes
Target Compound 4-Methoxyphenyl 4-Phenylpiperazin-1-yl Oxo Ethyl ester Potential CNS activity
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... 4-Fluorophenyl - Oxo Ethyl ester Enhanced bioavailability (halogen)
Ethyl 6-methyl-2-hydroxy-4-(4-methoxyphenyl) 4-Methoxyphenyl Hydroxy Oxo Ethyl ester Reduced lipophilicity (hydroxy)
Ethyl 4-(pyrazol-4-yl)-6-methyl-2-oxo-... Pyrazol-4-yl - Oxo Ethyl ester Anti-tuberculosis activity
Ethyl 6-(thiophen-2-yl)-2-mercapto-4-oxo-... Thiophen-2-yl Mercapto Oxo Carbonitrile Antibacterial

Key Observations :

  • 6-position : Aromatic groups (e.g., 4-methoxyphenyl, thiophen-2-yl) enhance planar stacking interactions, while halogens (e.g., fluorine) improve metabolic stability.
  • 2-position : The 4-phenylpiperazinyl group in the target compound distinguishes it from simpler substituents (e.g., hydroxy, mercapto), suggesting unique receptor-binding profiles.
  • 5-position : Ethyl esters (target compound) vs. carbonitriles (compound 4e) alter solubility and membrane permeability.

Structural and Conformational Analysis

Table 2: Crystallographic and Puckering Parameters

Compound Ring Puckering (Cremer-Pople) Dihedral Angles (°) Hydrogen Bonding Refinement Method
Target Compound Not reported Not available Likely C–H···O/N interactions SHELX (predicted)
Ethyl 7-methyl-3-oxo-5-phenyl-... Flattened boat conformation 80.94 (benzene vs. pyrimidine) C–H···O chains along c-axis SHELXL
Ethyl 4-(5-chloro-3-methyl-1-phenyl-...) Chair-like puckering Not reported N–H···O dimeric interactions SHELXTL

Key Observations :

  • The target compound’s tetrahydropyrimidine ring likely adopts a puckered conformation, as seen in analogues like , which could influence binding to planar enzyme active sites.
  • Hydrogen-bonding patterns (e.g., C–H···O in ) are critical for crystal packing and may correlate with intermolecular interactions in biological systems.

Key Observations :

  • The target compound’s synthesis may involve similar piperazine coupling strategies, though direct evidence is lacking.
  • Solvent-free synthesis (e.g., grinding in ) offers eco-friendly advantages but may limit scalability.

Pharmacological Implications

  • Antibacterial Activity : Compounds with electron-withdrawing groups (e.g., carbonitrile at 5-position in ) show enhanced antibacterial effects compared to ester derivatives.
  • CNS Potential: The 4-phenylpiperazine moiety in the target compound is structurally analogous to antipsychotics (e.g., aripiprazole), suggesting serotonin/dopamine receptor modulation.

Biological Activity

Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₇H₁₈N₄O₃
  • Molecular Weight : 330.35 g/mol

Structural Characteristics

The compound features a tetrahydropyrimidine core with various substituents that influence its biological properties. The presence of the methoxy group and the phenylpiperazine moiety are particularly significant for its pharmacological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of tetrahydropyrimidine have shown effectiveness against various cancer cell lines, such as:

  • Mia PaCa-2
  • PANC-1
  • HepG2

These studies suggest a promising potential for this compound in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in malignant cells .

Antimicrobial Activity

Research has demonstrated that similar compounds possess antimicrobial properties against a range of pathogens. For example:

  • Staphylococcus aureus
  • Escherichia coli

The compound's efficacy against these microorganisms indicates a potential application in treating infections .

Neuropharmacological Effects

The phenylpiperazine moiety suggests possible interactions with neurotransmitter systems, particularly serotonin receptors. Compounds containing this structure have been evaluated for their anxiolytic and antidepressant effects. Preliminary data indicate that they may modulate serotonin levels, offering therapeutic benefits in mood disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like the methoxy group) enhances the compound's lipophilicity and receptor binding affinity.
  • Core Modifications : Alterations to the tetrahydropyrimidine core can significantly impact antitumor and antimicrobial efficacy.
SubstituentEffect on ActivityReference
MethoxyIncreases lipophilicity
PhenylEnhances receptor binding
PiperazineModulates neurotransmitters

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of various tetrahydropyrimidine derivatives on human cancer cell lines. The results showed that modifications similar to those in this compound led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of several related compounds was assessed using disk diffusion methods against common pathogens. The results indicated that compounds with similar structural features exhibited broad-spectrum activity, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-keto ester, and urea/thiourea derivative. For example:

  • Key reagents : 4-Methoxybenzaldehyde, ethyl acetoacetate, and 4-phenylpiperazine-substituted thiourea.
  • Solvent optimization : Use glacial acetic acid or ethanol for higher yields (70–85%) .
  • Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or ionic liquids improve reaction efficiency.
  • Temperature : Reflux conditions (80–100°C) for 8–12 hours ensure completion .

Q. Example Reaction Conditions Table :

ComponentQuantity (mmol)SolventCatalystYield (%)
4-Methoxybenzaldehyde10Glacial AcOHHCl78
Ethyl acetoacetate10EthanolZnCl₂82

Q. What techniques are recommended for structural characterization, and how should crystallographic data be refined?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the 3D structure.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters include:
    • R-factor : Aim for <0.05 .
    • Puckering analysis : The pyrimidine ring often adopts a flattened boat conformation (deviation ~0.224 Å from plane) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic displacement .

Q. How can discrepancies in bioactivity data arising from stereochemical variations be resolved?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers.
  • Crystallographic validation : Determine absolute configuration via anomalous dispersion in X-ray studies .
  • Computational docking : Compare enantiomer binding affinities using AutoDock Vina or Schrödinger Suite to explain activity differences .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or piperazine groups.
  • In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data normalization : Control for solubility differences using logP measurements (e.g., shake-flask method) .

Q. What computational methods are robust for modeling electronic interactions and conformational dynamics?

Methodological Answer:

  • DFT calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and charge distribution.
  • Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER force field) to study ring puckering and solvent effects .
  • Docking validation : Cross-validate results with experimental IC₅₀ values to refine scoring functions .

Q. How can polymorphic forms be systematically resolved, and what are their pharmacological implications?

Methodological Answer:

  • Recrystallization : Screen solvents (e.g., ethyl acetate/ethanol mixtures) to isolate polymorphs .
  • Thermal analysis : Use DSC to identify melting points and phase transitions.
  • Bioimpact : Compare dissolution rates (USP apparatus) and bioavailability in animal models .

Q. Polymorph Characterization Table :

FormMelting Point (°C)Solubility (mg/mL)
I158–1601.2
II162–1640.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.